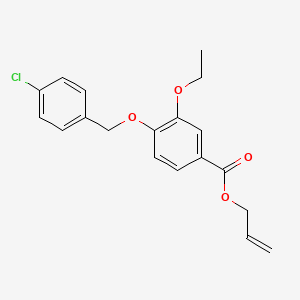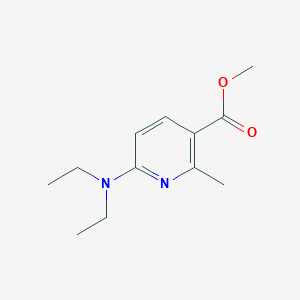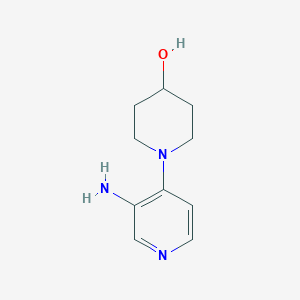
1-(3-Aminopyridin-4-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopyridin-4-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a piperidine ring substituted with an aminopyridine group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-Aminopyridin-4-yl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopyridine and piperidin-4-ol.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and bases such as triethylamine (Et3N) to facilitate the reaction.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Aminopyridin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
1-(3-Aminopyridin-4-yl)piperidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Aminopyridin-4-yl)piperidin-4-ol involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Aminopyridin-4-yl)piperidin-4-ol can be compared with other similar compounds:
1-(4-Aminopyridin-3-yl)piperidin-4-ol: This compound has a similar structure but differs in the position of the amino group on the pyridine ring.
1-(3-Aminopyridin-2-yl)piperidin-4-ol: Another similar compound with the amino group at a different position on the pyridine ring.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(3-aminopyridin-4-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H15N3O/c11-9-7-12-4-1-10(9)13-5-2-8(14)3-6-13/h1,4,7-8,14H,2-3,5-6,11H2 |
InChI Key |
LAFDDVWXRNFACS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




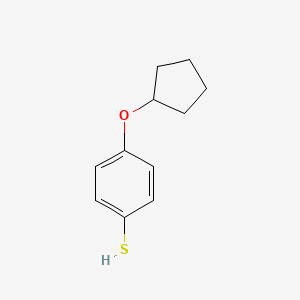
![1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13001859.png)
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B13001868.png)
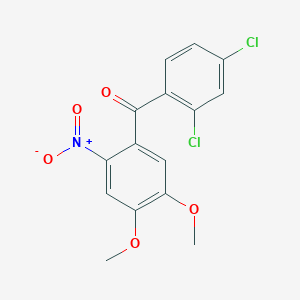

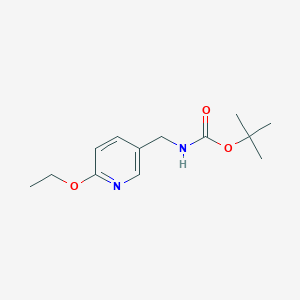

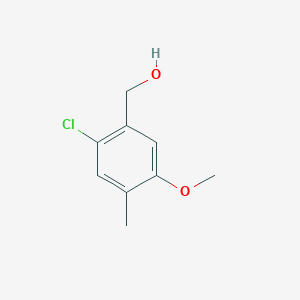
![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B13001901.png)
